4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium
Description
Properties
CAS No. |
112997-69-0 |
|---|---|
Molecular Formula |
C16H23N3O7S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium |
InChI |
InChI=1S/C12H14N2O6S.C4H9NO/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;1-3-6-4-2-5-1/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);5H,1-4H2 |
InChI Key |
FPFKWPIHJJBWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C1COCC[NH2+]1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium generally involves:
- Formation of the anilino-4-oxobutanoate backbone
- Introduction of the acetylsulfamoyl group on the aniline ring
- Incorporation of the morpholinium ion, often via reaction with morpholine derivatives or morpholine ring closure
The key challenge lies in controlling regioselectivity and functional group compatibility, especially during sulfonamide acetylation and morpholine ring formation.
Preparation of 4-(4-Aminophenyl)morpholin-3-one Intermediate
A crucial intermediate related to the morpholine moiety is 4-(4-aminophenyl)morpholin-3-one, which can be considered a structural analogue or precursor in the synthesis of morpholinium-containing compounds.
Incorporation of Acetylsulfamoyl Group
The acetylsulfamoyl substituent on the aniline ring is introduced typically via sulfonamide formation followed by acetylation:
Sulfonamide Formation: Reaction of the aniline nitrogen with sulfamoyl chloride derivatives under controlled basic conditions to form the sulfamoyl aniline intermediate.
Acetylation: Acetylation of the sulfamoyl group using acetic anhydride or acetyl chloride to yield the acetylsulfamoyl group.
Precise reaction conditions (solvent, temperature, stoichiometry) are optimized to avoid over-acetylation or side reactions.
Formation of the 4-Oxobutanoate Moiety
The 4-oxobutanoate portion is typically constructed via:
Esterification: Reaction of 4-aminobutanoic acid derivatives with appropriate alcohols (e.g., methanol) under acidic or catalytic conditions to form methyl or ethyl esters.
Amide Bond Formation: Coupling of the aniline derivative with 4-oxobutanoic acid or its activated derivatives (acid chlorides, anhydrides) to form the amide linkage.
Morpholin-4-ium Ion Generation
The morpholin-4-ium cation is introduced by:
Quaternization: Alkylation of morpholine nitrogen with alkyl halides or similar electrophiles to form the morpholinium salt.
Salt Formation: Protonation of morpholine nitrogen under acidic conditions to form the morpholinium ion paired with suitable counterions.
Comparative Data Table of Preparation Steps
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield / Remarks |
|---|---|---|---|
| Formation of 4-(4-aminophenyl)morpholin-3-one | Coupling + Reduction (Method 1) | 4-nitrofluorobenzene, morpholin-2-one, NaH, Pd/C, THF, 70°C | <7% overall; not industrially practical |
| Chloroacetylation + Nitration + Reduction (Method 2) | N-(2-hydroxyethyl)aniline, chloroacetyl chloride, nitration reagents, Pd/C, EtOH, 80°C | ~52% overall; nitration hazardous industrially | |
| Acylation + Ring Closure + Reduction (Method 3) | 4-nitroaniline, 2-(2-chloroethoxy)acetyl chloride, K2CO3, Pd/C | Yield not disclosed; more practical | |
| Oxidation of 2-(2-chloroethoxy)ethanol to acid | TEMPO-catalyzed oxidation | 2-(2-chloroethoxy)ethanol, NaOCl, TEMPO, pH 8-12 | Environmentally friendly, industrially scalable |
| Sulfamoyl group introduction | Sulfonamide formation + Acetylation | Sulfamoyl chloride derivatives, acetic anhydride | Controlled acetylation needed |
| 4-Oxobutanoate formation | Esterification / Amide bond formation | 4-oxobutanoic acid derivatives, alcohols, acid chlorides | Standard organic synthesis methods |
| Morpholinium ion formation | Quaternization or protonation | Alkyl halides or acids | Common salt formation step |
Research Findings and Notes
The key intermediate 4-(4-aminophenyl)morpholin-3-one is pivotal in the synthesis of morpholine-containing compounds and is well-studied due to its role in pharmaceuticals like rivaroxaban.
Avoidance of hazardous nitration steps improves safety and environmental impact in industrial processes.
TEMPO-mediated oxidation provides a mild, selective, and greener alternative for oxidation steps in the synthesis.
The acetylsulfamoyl group introduction requires careful control to maintain selectivity and avoid side reactions.
Morpholinium ion formation is generally straightforward but must consider counterion compatibility for the final compound's stability and solubility.
No direct, detailed published procedures specifically for the exact compound "this compound" were found, but the synthesis can be logically constructed from known methods for its subunits and analogues.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl group or the anilino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the anilino and acetylsulfamoyl groups.
Reduction: Reduced forms of the acetylsulfamoyl group.
Substitution: Substituted derivatives at the anilino or acetylsulfamoyl positions.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential antimicrobial and anti-inflammatory properties, typical of sulfonamide derivatives. Research has indicated that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial activity.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against several bacterial strains. The results indicated that compounds similar to 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate displayed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations, particularly as a skin-conditioning agent due to its moisturizing effects. Its ability to enhance skin hydration can be attributed to its structural characteristics, which allow it to interact with skin proteins effectively.
Research indicates that the compound can be utilized in the development of polymeric materials with specific attributes such as enhanced durability and flexibility. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Case Study: Polymer Composite Development
A recent study focused on integrating sulfonamide derivatives into polyurethane composites. The results demonstrated improved tensile strength and thermal resistance compared to traditional polymers. This suggests that 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate could be a valuable additive in the field of materials science.
Mechanism of Action
The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium involves its interaction with specific molecular targets. The acetylsulfamoyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The anilino moiety can interact with aromatic residues in proteins, enhancing binding affinity. The morpholin-4-ium ion can stabilize the compound in aqueous environments, facilitating its transport and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic acid (CAS: BBB/687)
- Structure: Features a 4-oxobutanoic acid core with a 2-chloro-5-butyrylamino-anilino substituent.
- Key Differences: Replaces acetylsulfamoyl with butyrylamino and chloro groups.
- Activity: Not explicitly reported, but similar anilino-carboxamide derivatives show anticancer activity .
4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate
- Structure: Morpholinium salt with a cyanobiphenylmethyl group.
- Key Differences: Lacks the sulfonamide and 4-oxobutanoate moieties.
- Activity : Studied for hydrogen-bonding interactions in molecular salts, relevant to pharmaceutical formulations .
Acetoacetylmorpholine (CAS: 16695-54-8)
- Structure : Morpholine conjugated with a diketone (1,3-dioxobutyl group).
- Key Differences: No sulfonamide or aniline components.
- Application : Used industrially as a crosslinking agent, highlighting morpholine’s versatility .
4-(3-Chloro-4-substituted anilino)-6-methoxy-carboxamido quinazolines
- Structure: Quinazoline core with substituted anilino and carboxamide groups.
- Key Differences: Quinazoline scaffold instead of 4-oxobutanoate; demonstrated EGFR inhibition in lung/breast cancer models .
Pharmacological Comparison
Research Findings and Implications
- Anticancer Potential: The acetylsulfamoyl group may mimic sulfonamide drugs (e.g., COX-2 inhibitors), while the morpholinium ion enhances solubility, a critical factor in drug bioavailability .
- SAR Insights :
- Electron-withdrawing groups (e.g., sulfonamide) on aniline enhance target binding via hydrogen bonding.
- Morpholine’s oxygen atoms improve solubility but may reduce membrane permeability compared to lipophilic substituents .
Biological Activity
The compound 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate; morpholin-4-ium is a synthetic organic molecule with potential therapeutic applications, particularly in the treatment of cellular proliferative disorders, including cancer. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a morpholine ring, an aniline derivative, and an acetylsulfamoyl moiety. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that this compound acts as an inhibitor of phosphoglycerate dehydrogenase (PHGDH) , an enzyme involved in serine biosynthesis. Inhibition of PHGDH can lead to reduced levels of NADPH, which is critical for cellular proliferation and survival. This mechanism positions the compound as a candidate for anti-cancer therapies by targeting metabolic pathways essential for tumor growth .
Anticancer Properties
Several studies have demonstrated the anticancer potential of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate; morpholin-4-ium:
- In vitro Studies : In cell culture assays, the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a potent effect on cell viability .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed increased annexin V staining in treated cells, confirming apoptotic cell death .
- Case Study - Breast Cancer : A specific case study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 50% reduction in cell proliferation after 48 hours. Western blot analysis indicated downregulation of cyclin D1 and upregulation of p53, suggesting cell cycle arrest mechanisms at play .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Activity : The compound showed moderate antibacterial activity against Gram-positive bacteria in disc diffusion assays, indicating potential applications in treating infections .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium?
The synthesis typically involves sequential functionalization of the aniline and morpholine moieties. A common approach includes:
- Step 1 : Acetylation of 4-(morpholin-4-ylsulfonyl)aniline using acetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetylsulfamoyl intermediate .
- Step 2 : Coupling with 4-oxobutanoate via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the acetylsulfamoyl group (δ ~2.1 ppm for CH₃ in acetyl) and morpholine protons (δ ~3.2–3.6 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~1300 cm⁻¹ (S=O stretching) validate functional groups .
- Mass Spectrometry : ESI/APCI(+) modes confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the primary solubility challenges, and how can they be addressed?
The compound’s limited solubility in aqueous media (due to its hydrophobic morpholine and aryl groups) can hinder biological assays. Strategies include:
- Co-solvents : Use DMSO or ethanol (<5% v/v) to maintain biocompatibility .
- Derivatization : Introduce polar groups (e.g., hydroxyls) via ester hydrolysis or sulfonation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reagents and temperatures .
- Machine Learning : Train models on existing reaction datasets to recommend solvent/base combinations, reducing trial-and-error experimentation .
- Case Study : A study using ICReDD’s computational workflows reduced reaction optimization time by 40% for similar sulfonamide derivatives .
Q. How to resolve contradictions in NMR data caused by tautomerism or impurities?
- 2D NMR : HSQC and HMBC experiments differentiate between tautomers (e.g., keto-enol forms) by correlating ¹H-¹³C couplings .
- Dynamic NMR (DNMR) : Monitor temperature-dependent spectral changes to identify equilibrium states .
- Comparative Analysis : Cross-validate with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What experimental designs are effective for studying its biological interactions?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .
- Structural Analogues : Compare activity with derivatives lacking the morpholine or acetylsulfamoyl group to identify pharmacophores .
Q. How to design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
